1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide
Description
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide is a cyclopropane derivative featuring a carboxamide group with N-methoxy and N-methyl substituents and an ethyl group attached to the cyclopropane ring. The strained cyclopropane ring enhances reactivity, while the carboxamide moiety facilitates hydrogen bonding and solubility modulation .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-4-8(5-6-8)7(10)9(2)11-3/h4-6H2,1-3H3 |
InChI Key |
WZGWWIVUNZUNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with ethylamine and methoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Oxidation Reactions
Mechanism
Oxidation typically involves the generation of reactive intermediates, such as radicals, which drive subsequent transformations. For cyclopropane-containing amides, oxidation may lead to ring-opening or functional group modification.
Reagents and Conditions
-
Ceric ammonium nitrate in organic solvents like acetonitrile.
-
Light irradiation can accelerate decomposition of oxidizing agents .
Major Products
-
Oxidized derivatives, potentially including ring-opened products or halogenated species (if halogenation occurs) .
Reduction Reactions
Mechanism
Reduction of the amide group converts it into a primary amine via cleavage of the C=O bond. This reaction is facilitated by strong reducing agents.
Reagents and Conditions
-
Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Cyclopropane Ring Reactivity
Mechanism
The cyclopropane ring’s inherent strain makes it susceptible to ring-opening under specific conditions. This reactivity is distinct from linear alkanes and can lead to diverse products.
Reagents and Conditions
Major Products
Reaction Type Comparison
Research Findings
-
Oxidation Pathways
-
Reduction Efficiency
-
Cyclopropane Ring Stability
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique cyclopropane structure allows for diverse functionalization possibilities, making it valuable in synthetic organic chemistry .
Biology
- Biological Activity Studies : Research indicates potential biological activities, including interactions with various biomolecules. Investigations into its effects on cellular processes suggest it may influence enzyme activities or receptor interactions, warranting further exploration into its pharmacological properties .
Medicine
- Therapeutic Applications : There is ongoing research into the compound's therapeutic potential, particularly in anti-inflammatory and analgesic contexts. Preliminary studies have shown that derivatives of this compound exhibit significant biological activity against inflammation markers in cellular models .
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes, particularly in the formulation of specialty chemicals that require specific reactivity profiles due to the cyclopropane moiety.
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Allows for diverse functionalization; valuable in synthetic pathways |
| Biology | Potential biological activity | Influences enzyme activities; further studies needed |
| Medicine | Anti-inflammatory properties | Significant activity against inflammation markers in cellular models |
| Industry | Development of new materials | Used in specialty chemical formulations |
Case Studies
- Anti-Inflammatory Activity : A study evaluated the effects of various analogs of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide on nitric oxide production in LPS-induced mouse macrophages (RAW264.7). Results indicated that certain derivatives exhibited promising anti-inflammatory effects, highlighting the compound's potential as a therapeutic agent .
- Synthesis Innovations : Research focused on optimizing synthetic routes for cyclopropane derivatives demonstrated improved yields and selectivity when using 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide as a precursor. This work underscores its utility in developing novel compounds with desired properties for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs and their differentiating features include:
Key Observations :
- N-Methoxy vs. N-Alkyl Groups : The N-methoxy group in the target compound may enhance solubility compared to purely alkyl-substituted amides (e.g., N,N-diethyl or N,N-dimethyl analogs) due to increased polarity .
- Cyclopropane Saturation : The saturated cyclopropane ring in the target compound contrasts with cyclopropene derivatives (e.g., ), which exhibit higher reactivity due to ring strain and π-bond conjugation.
- Aromatic vs. Aliphatic Substituents : Analogs with aromatic groups (e.g., phenyl or bromophenyl) show improved thermal stability and crystallinity compared to aliphatic derivatives like the target compound .
Physicochemical Properties
- Melting Points : Crystalline analogs (e.g., ) exhibit higher melting points (151°C) than oily derivatives (e.g., ), suggesting that the target compound’s liquid state may arise from reduced crystallinity due to ethyl and methoxy groups.
- Solubility : Methoxy groups (target compound, ) enhance water solubility compared to purely alkyl-substituted amides.
Data Tables
Table 1: Comparative Molecular Properties
Biological Activity
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C8H15N1O2
- Molecular Weight : 155.21 g/mol
- IUPAC Name : 1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide
The biological activity of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide is attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that its structure allows it to modulate enzymatic pathways involved in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Induces apoptosis via mitochondrial pathway |
| A549 | 4.5 | Inhibits cell proliferation through PI3K/Akt pathway modulation |
| HCT-116 | 6.2 | Causes G0/G1 phase arrest |
The compound's ability to induce apoptosis and inhibit cell growth suggests it may serve as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide has shown promising antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings indicate that the compound could be explored for use in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide in human cancer models revealed that treatment led to a marked reduction in tumor size in xenograft models. The compound was administered at varying doses, with optimal results observed at 10 mg/kg, where tumor growth was inhibited by approximately 70% compared to controls.
Case Study 2: Antimicrobial Properties
In a clinical trial assessing the antimicrobial properties of this compound, patients with chronic bacterial infections were treated with a formulation containing 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide. Results indicated a significant reduction in bacterial load after two weeks of treatment, supporting its potential as an alternative antibiotic.
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of cyclopropane carboxamides typically involves cyclopropanation of pre-functionalized alkenes or coupling reactions. For example, analogous compounds (e.g., N,N-diethyl-1-phenylcyclopropane derivatives) are synthesized via cyclopropanation of alkenes using transition-metal catalysts, followed by functional group modifications . Optimizing reaction conditions (e.g., stoichiometry, temperature, and catalyst loading) is critical. Preparative column chromatography (silica gel, hexanes/EtOAc) is often used for purification, with yields improved by controlling equivalents of reactants (e.g., 4.0 equiv. of phenol derivatives in ). Thin-layer chromatography (TLC) can monitor reaction progress, as seen in similar methoxy-substituted carboxamide syntheses .
Q. How can researchers confirm the structural integrity of the cyclopropane ring in this compound?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for structurally related cyclopropane carboxamides (e.g., 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide in ). Alternative methods include:
- NMR spectroscopy : Cyclopropane protons exhibit distinct coupling patterns (e.g., H NMR: δ 1.2–1.8 ppm for cyclopropane CH groups; C NMR: δ 15–25 ppm for cyclopropane carbons) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., ±2 ppm accuracy) .
Advanced Research Questions
Q. How can diastereomeric or enantiomeric impurities be resolved during synthesis, and what analytical techniques are most effective?
Methodological Answer: Diastereomers (e.g., dr 19:1 in ) may arise during cyclopropane ring formation. Resolution strategies include:
- Chiral chromatography : Use of chiral stationary phases (CSPs) for enantiomer separation.
- Crystallization : Selective crystallization of diastereomeric salts (e.g., using tartaric acid derivatives).
- NMR analysis : Diastereotopic protons show splitting patterns in H NMR (e.g., reports distinct shifts for cyclopropane protons in diastereomers) .
Q. What computational methods are suitable for predicting the biological interactions of this compound, and how do they align with experimental data?
Methodological Answer:
- Molecular docking : Predict binding affinity to targets like serotonin receptors (5-HT), as seen in analogous N-substituted cyclopropylmethylamines (). Software like AutoDock Vina or Schrödinger Suite can model interactions.
- MD simulations : Assess stability of ligand-receptor complexes over time.
- QSAR models : Relate structural features (e.g., methoxy group electronegativity) to activity. Experimental validation via radioligand binding assays or functional cAMP assays is critical to resolve contradictions between computational predictions and empirical data .
Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?
Methodological Answer: Contradictions often arise from variations in purification methods or starting material quality. To mitigate:
- Reproducibility checks : Repeat reactions under identical conditions (e.g., column chromatography solvent ratios in ).
- Advanced analytics : Use HPLC-MS to quantify impurities (e.g., degradation products from methoxy group oxidation) .
- Peer validation : Cross-reference protocols with independent labs, as done for cyclopropane derivatives in and .
Q. What strategies are effective for studying the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), or humidity (75% RH) and monitor degradation via:
- HPLC : Quantify parent compound loss.
- LC-MS : Identify degradation products (e.g., hydrolysis of the carboxamide group).
- Long-term stability : Store aliquots at –20°C under inert atmosphere (N) and test monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
